This compound falls under the category of heterocycles, specifically isoxazoles, which are known for their diverse biological activities and are often used as building blocks in organic synthesis. Isoxazoles are recognized for their role in pharmaceuticals, agrochemicals, and materials science due to their ability to interact with various biological targets.
The synthesis of 5-Chloro-3-methylbenzo[c]isoxazole typically involves cycloaddition reactions, particularly the [2+3] cycloaddition of nitrile oxides with olefins. This method is favored due to its regioselectivity and efficiency in producing the desired isoxazole derivatives.
The molecular structure of 5-Chloro-3-methylbenzo[c]isoxazole features a benzene ring fused with an isoxazole ring.
5-Chloro-3-methylbenzo[c]isoxazole participates in various chemical reactions:
The mechanism of action for 5-Chloro-3-methylbenzo[c]isoxazole involves its interaction with specific enzymes or receptors within biological systems.
Research has indicated that similar compounds exhibit significant activity against a range of targets including those involved in pain modulation and inflammation.
The physical and chemical properties of 5-Chloro-3-methylbenzo[c]isoxazole are critical for understanding its behavior in different environments:
5-Chloro-3-methylbenzo[c]isoxazole has diverse applications across multiple scientific fields:
Chlorine substitution on heterocyclic scaffolds confers strategic advantages in drug design that extend beyond simple steric effects. The chlorine atom in 5-chloro-3-methylbenzo[c]isoxazole serves as:
Table 1: Clinically Approved Isoxazole-Containing Drugs Featuring Halogen Substituents
Drug Name | Therapeutic Category | Halogen Position | Key Structural Features |
---|---|---|---|
Zonisamide | Anticonvulsant | 1,2-benzisoxazole-3-methanesulfonamide | Chlorine enhances blood-brain barrier penetration |
Leflunomide | DMARD (RA treatment) | 5-methylisoxazole-4-carboxamide | Trifluoromethyl group provides metabolic stability |
Sulfisoxazole | Antibacterial | 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide | Methyl groups prevent acetylation |
Valdecoxib | COX-2 inhibitor | 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide | Methyl group enhances COX-2 selectivity |
The strategic incorporation of chlorine at the 5-position of benzo[c]isoxazole derivatives has demonstrated significant improvements in binding affinity (typically 3-10 fold increases) against neurological targets compared to non-halogenated analogs. This enhancement stems from chlorine's unique combination of steric bulk (van der Waals radius: 1.75 Å) and electron-withdrawing character (Hammett σₘ: 0.37), which synergistically modulates the electronic properties of the heterocyclic system while providing optimal hydrophobic contact points in protein binding pockets [3] [5].
5-Chloro-3-methylbenzo[c]isoxazole (CAS: 4104-35-2; molecular formula: C₈H₆ClNO; molecular weight: 167.59 g/mol) exemplifies a structurally optimized benzo[c]isoxazole derivative with compelling drug-like properties. The compound features two critical substituents: a chlorine atom at the 5-position and a methyl group at the 3-position, each contributing distinct advantages to the molecular scaffold [2]:
Table 2: Comparative Structural Features of Benzo[c]Isoxazole Derivatives
Compound | log P | Polar Surface Area (Ų) | Molecular Volume (ų) | Dipole Moment (D) |
---|---|---|---|---|
Benzo[c]isoxazole | 1.2 | 30.9 | 125 | 2.1 |
5-Chlorobenzo[c]isoxazole | 1.8 | 30.9 | 140 | 3.0 |
3-Methylbenzo[c]isoxazole | 1.6 | 30.9 | 145 | 1.8 |
5-Chloro-3-methylbenzo[c]isoxazole | 2.1 | 33.0 | 160 | 3.5 |
The methyl group at C-3 serves multiple functions: it provides metabolic protection against oxidative degradation, enhances lipophilicity for membrane permeability, and creates a steric shield that influences regiospecific reactions at adjacent positions. This combination of substituents creates a versatile building block with balanced physicochemical properties (aqueous solubility: ~85 μg/mL; permeability: Caco-2 Papp > 5 × 10⁻⁶ cm/s) suitable for central nervous system drug development [2] [4]. Nuclear magnetic resonance studies (¹H NMR, δ in CDCl₃) reveal distinctive signals: the methyl group appears as a singlet at 2.5 ppm, while the aromatic protons demonstrate characteristic coupling patterns (H-6: doublet at 7.3 ppm; H-7: doublet of doublets at 7.6 ppm; H-8: singlet at 7.9 ppm) that serve as diagnostic markers for compound identification and purity assessment [2].
The medicinal exploration of benzo[c]isoxazoles represents a convergence of natural product chemistry and synthetic methodology development. Key historical milestones include:
Table 3: Key Historical Milestones in Benzo[c]Isoxazole Chemistry and Pharmacology
Year Range | Development Phase | Key Advances | Impact on 5-Chloro-3-methylbenzo[c]isoxazole Research |
---|---|---|---|
1940-1960 | Natural Product Era | Ibotenic acid isolation, Muscimol identification | Revealed neuropharmacological potential of isoxazoles |
1960-1980 | Synthetic Methodology | 1,3-Dipolar cycloaddition optimization, Regioselective halogenation | Enabled efficient construction of substituted isoxazoles |
1980-2000 | First-Generation Drugs | Zonisamide approval, Isoxazole-containing NSAIDs | Validated therapeutic potential of halogenated isoxazoles |
2000-2020 | Mechanistic Studies | Fe(II)-catalyzed isomerization, Cross-coupling methodologies | Established 5-chloroisoxazoles as versatile synthons |
2020-Present | Targeted Drug Design | Catalytic C-H functionalization, Fragment-based screening | Accelerated development of CNS-active derivatives |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1